Lipophilicity (LogP) Comparison: 4-Fluorophenyl vs. 4-Chlorophenyl Cyclopentanamine
The target compound (free base, CAS 160001-92-3) exhibits a LogP of 3.25, whereas the direct 4‑chlorophenyl analog (CAS 75095-84-0) has a LogP of 3.77 . The 0.52 log unit reduction in lipophilicity afforded by fluorine substitution translates to approximately 3.3‑fold lower octanol‑water partitioning, which is associated with reduced non‑specific protein binding and potentially improved aqueous solubility in biochemical assay media.
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | LogP = 3.25 (Chemsrc) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)cyclopentanamine; LogP = 3.77 (BOC Sciences) |
| Quantified Difference | ΔLogP = –0.52 (target less lipophilic by ~3.3×) |
| Conditions | Calculated LogP values from online databases; experimental determination not available. |
Why This Matters
Lower lipophilicity can reduce off‑target binding and improve handling characteristics in aqueous assay systems, making the 4‑fluoro scaffold preferable for hit‑to‑lead optimisation where a balanced ADME profile is desired.
